molecular formula C10H13ClN2O2 B578817 Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride CAS No. 1253792-57-2

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride

Cat. No.: B578817
CAS No.: 1253792-57-2
M. Wt: 228.676
InChI Key: PUXNZPFRFJIUCF-UHFFFAOYSA-N
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Description

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O2 It is a derivative of naphthyridine, a heterocyclic compound containing two fused pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with suitable aldehydes or ketones, followed by cyclization and esterification to form the desired product. The reaction conditions often include the use of acid catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

Uniqueness

Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ester and hydrochloride groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-14-10(13)8-4-7-2-3-11-6-9(7)12-5-8;/h4-5,11H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXNZPFRFJIUCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CNCC2)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718731
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253792-57-2
Record name Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A round-bottom flask containing 7-tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7-(8H)-dicarboxylate (0.470 g, 1.61 mmol) and hydrochloric acid (6.03 mL, 24.1 mmol, 4.0 M in 1,4-dioxane) was stirred at rt for 1 h. The solution was then completely evaporated to yield methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate hydrochloride (0.440 g, 100%). LC-MS: (FA) ES+ 193; 1H NMR (Methanol-d4, 400 MHz) δ9.26 (s, 1H), 8.87 (s, 1H), 4.83 (s, 2H), 4.03 (s, 3H), 3.69 (m, 2H), 3.43 (t, J=5.5 Hz, 2H).
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
6.03 mL
Type
reactant
Reaction Step One

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